molecular formula C10H12BrNO2 B13646636 Ethyl 2-amino-6-bromo-4-methylbenzoate

Ethyl 2-amino-6-bromo-4-methylbenzoate

Cat. No.: B13646636
M. Wt: 258.11 g/mol
InChI Key: JBRNFRVQGNPXAS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-bromo-4-methylbenzoate is a versatile benzoate ester derivative intended for research and development use exclusively. This compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly in the construction of complex molecules for biological evaluation. Its structure, featuring both an amino group and a bromo substituent on the aromatic ring, makes it a suitable precursor for further functionalization via cross-coupling reactions and nucleophilic substitutions. While direct studies on this specific compound are limited, research on closely related 2-amino-6-bromo benzoate esters reveals significant research potential. Structurally similar compounds have been investigated as key intermediates in the synthesis of antagonists for antiapoptotic Bcl-2 proteins, such as Bcl-2, Bcl-XL, and Bcl-w . These protein targets are critical in oncology research, as their overexpression is a known mechanism of drug resistance in various cancers . The bromo substituent at the 6-position, a feature shared with the research compound HA 14-1, can be utilized to introduce diverse alkyl or other functional groups to explore structure-activity relationships (SAR) . This allows researchers to fine-tune the properties of resulting compounds for improved binding affinity and cytotoxicity against cancer cell lines, including Jurkat leukemic cells and non-small-cell lung carcinoma (NCI-H460) models . Key Research Applications: Medicinal Chemistry: Serves as a building block for the synthesis of potential therapeutic agents, particularly in oncology. SAR Studies: The bromo group allows for systematic structural diversification to optimize biological activity and physicochemical properties . Targeted Protein Inhibition: Can be used to develop prototypes that target protein-protein interactions involved in cell survival and apoptosis. Handling & Storage: Store in a cool, dark place under an inert atmosphere. Keep container tightly closed. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-amino-6-bromo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRNFRVQGNPXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Corresponding Benzoic Acid Derivative

A common approach to synthesize this compound involves the esterification of the corresponding 2-amino-6-bromo-4-methylbenzoic acid. The process typically includes:

  • Dissolving the benzoic acid derivative in ethanol.
  • Adding an acid catalyst such as sulfuric acid or hydrochloric acid.
  • Heating and stirring the reaction mixture to promote ester formation.
  • Purification through recrystallization or distillation to isolate the ethyl ester product.

This method is straightforward and widely used for preparing ethyl esters of substituted benzoic acids.

Regioselective Bromination and Amination

To obtain the 6-bromo substitution specifically, regioselective bromination is performed on the 2-amino-4-methylbenzoate scaffold. A typical synthetic route involves:

  • Starting from 2-amino-4-methylbenzoic acid or its ester.
  • Protecting the amino group if necessary (e.g., with tert-butoxycarbonyl (Boc) group) to prevent side reactions.
  • Performing metallation (e.g., with n-butyllithium) at low temperature to generate an anionic intermediate.
  • Quenching with a brominating agent or electrophile to introduce the bromine at the 6-position.
  • Deprotecting the amino group to yield the target compound.

This regioselective approach allows precise substitution at the 6-position and has been demonstrated with good yields (60–75%) in related pyrimidinone derivatives, which share similar aromatic substitution patterns.

Multi-step Synthesis via Acid Chloride and Friedel-Crafts Acylation (Analogous Method)

While this method is described for related compounds (e.g., methyl 5-amino-2-bromo-4-methylbenzoate), it provides insight into possible synthetic strategies:

  • Conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride using thionyl chloride.
  • Friedel-Crafts acylation with bromobenzene catalyzed by aluminum chloride to introduce bromine.
  • Bromination at meta position relative to the ketone using N-bromosuccinimide (NBS).
  • Reductive amination of the ketone group to introduce the amino group.
  • Esterification with ethanol under acidic catalysis to form the ethyl ester.

Though this route is more complex, it highlights the utility of sequential functional group transformations to achieve the desired substitution pattern.

Detailed Reaction Scheme Summary

Step Reaction Description Reagents/Conditions Outcome/Yield
1 Esterification of 2-amino-6-bromo-4-methylbenzoic acid Ethanol, H2SO4 or HCl, heat This compound, moderate to high yield
2 Protection of amino group (optional) Boc2O, triethylamine, THF, 40 °C, 2 days Boc-protected intermediate (47% yield)
3 Metallation and bromination at 6-position n-BuLi, 0 °C to RT, then electrophilic bromine Regioselective 6-bromo substitution (60–75% yield)
4 Deprotection of Boc group TFA/DCM, RT, 0.5 h Free amino compound
5 Purification Column chromatography, recrystallization Pure this compound

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-bromo-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of 2-amino-6-substituted-4-methylbenzoates.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of 2-amino-6-bromo-4-methylbenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-amino-6-bromo-4-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-bromo-4-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-amino-6-bromo-4-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-bromo-6-methylbenzoate: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.

    Mthis compound: Similar structure with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

    Ethyl 2-amino-6-chloro-4-methylbenzoate:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 2-amino-6-bromo-4-methylbenzoate, and how can reaction conditions be optimized for high yield?

  • Methodology :

  • Bromination : Use N-bromosuccinimide (NBS) or bromine with catalysts like Fe or AlCl₃ to selectively brominate the benzene ring. For example, bromination of ethyl 2-amino-4-methylbenzoate under controlled temperatures (0–25°C) achieves positional selectivity .
  • Purification : Employ column chromatography or recrystallization to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC).
  • Optimization : Adjust solvent polarity (e.g., dichloromethane or DMF) and catalyst loading to improve yield. Continuous flow reactors can enhance scalability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Techniques :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine’s deshielding effect on adjacent protons) .
  • X-ray crystallography : Use SHELXL for refinement and ORTEP-III for visualizing molecular geometry. Validate hydrogen bonding and packing interactions .
  • IR : Confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹).

Q. What common synthetic derivatives can be prepared from this compound, and what reaction conditions are typically employed?

  • Derivatives :

  • Cross-coupling : Suzuki-Miyaura reactions using Pd catalysts to replace bromine with aryl/heteroaryl groups .
  • Nucleophilic substitution : Replace bromine with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
  • Ester hydrolysis : Convert to carboxylic acid using NaOH in ethanol/water .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to predict the reactivity and electronic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites .
  • Reactivity prediction : Compare computed activation energies for bromine substitution vs. ester hydrolysis to prioritize synthetic pathways.

Q. What strategies should be employed to resolve contradictions in crystallographic data when determining the structure of this compound?

  • Strategies :

  • Data validation : Use SHELXL’s R-factor and residual density maps to identify misplaced atoms .
  • Twinned data : Apply SHELXL’s twin refinement for overlapping diffraction patterns .
  • Hydrogen bonding : Compare DFT-optimized hydrogen positions with X-ray data to resolve ambiguities .

Q. How can the bromine substituent in this compound be leveraged in palladium-catalyzed cross-coupling reactions, and what are the key mechanistic considerations?

  • Mechanistic insights :

  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki couplings. Bromine’s electronegativity accelerates oxidative addition .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates, while bulky ligands reduce homocoupling .

Q. What are the best practices for comparative reactivity studies between this compound and its structural analogs?

  • Experimental design :

  • Control variables : Compare reactivity under identical conditions (e.g., temperature, catalyst loading) .
  • Quantitative analysis : Use Hammett plots to correlate substituent effects (e.g., –Br vs. –Cl) on reaction rates .

Q. How can reaction kinetics and transition state analysis be investigated for nucleophilic substitution reactions involving this compound?

  • Kinetic studies :

  • Pseudo-first-order conditions : Monitor bromide release via ion chromatography or conductometry .
  • Transition state modeling : Apply DFT to map potential energy surfaces and identify rate-determining steps .

Key Notes

  • Structural ambiguities in crystallography require cross-validation with spectroscopic data .
  • Comparative studies must account for substituent electronic effects (e.g., –Br vs. –CH₃) .

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